An In-depth Technical Guide to 4,4-difluoro-octahydro-1H-isoindole hydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4,4-difluoro-octahydro-1H-isoindole hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-difluoro-octahydro-1H-isoindole hydrochloride, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from related structures and established chemical principles to present its chemical structure, proposed synthesis, predicted physicochemical properties, and potential therapeutic applications. The strategic incorporation of fluorine atoms into the octahydro-1H-isoindole scaffold is expected to modulate its metabolic stability, basicity, and binding affinity to biological targets, making it an intriguing candidate for further investigation. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar fluorinated scaffolds.
Introduction: The Significance of the Isoindole Scaffold in Medicinal Chemistry
The isoindole core and its reduced form, isoindoline, are privileged structures in medicinal chemistry, appearing in a variety of natural products and synthetic drug candidates.[1][2] The unique three-dimensional architecture of the octahydro-1H-isoindole framework provides a versatile scaffold for the development of novel therapeutics targeting a wide range of biological targets.
The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties. Fluorination can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. Given these advantages, the synthesis and study of fluorinated isoindole derivatives are of significant interest to the drug discovery community.
This guide focuses on the specific compound 4,4-difluoro-octahydro-1H-isoindole hydrochloride, providing a detailed examination of its structure, a plausible synthetic route, its predicted properties, and a discussion of its potential applications.
Chemical Structure and Identification
The chemical structure of the parent compound, 4,4-difluoro-octahydro-1H-isoindole, is characterized by a saturated bicyclic system with two fluorine atoms geminally substituted at the 4-position of the isoindole ring. The hydrochloride salt is formed by the protonation of the secondary amine.
| Identifier | Value | Source |
| Chemical Name | 4,4-difluoro-octahydro-1H-isoindole hydrochloride | - |
| Free Base Name | 4,4-difluoro-octahydro-1H-isoindole | [3] |
| CAS Number (Free Base) | 1214875-22-5 | [3] |
| Molecular Formula (Free Base) | C₈H₁₃F₂N | [3] |
| Molecular Weight (Free Base) | 161.19 g/mol | [3] |
| Molecular Formula (HCl Salt) | C₈H₁₄ClF₂N | - |
| Molecular Weight (HCl Salt) | 197.65 g/mol | - |
Structural Diagram:
Caption: Chemical structure of 4,4-difluoro-octahydro-1H-isoindole hydrochloride.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the analysis of similar structures, such as octahydro-1H-isoindole and other fluorinated cyclic amines.
| Property | Predicted Value | Rationale |
| Physical State | White to off-white solid | Similar hydrochloride salts of amines are typically crystalline solids. |
| Melting Point | >200 °C | The introduction of fluorine and the salt form are expected to increase the melting point compared to the non-fluorinated free base. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in nonpolar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility. |
| pKa (of the conjugate acid) | 8.0 - 9.0 | The electron-withdrawing effect of the two fluorine atoms is expected to decrease the basicity (lower the pKa) of the secondary amine compared to the non-fluorinated analogue (pKa ~10-11). |
Proposed Synthesis
A plausible synthetic route to 4,4-difluoro-octahydro-1H-isoindole hydrochloride is proposed below, starting from commercially available materials. This pathway is based on established methods for the synthesis of isoindoline derivatives and the introduction of fluorine.[1][4][5]
Caption: Proposed synthetic workflow for 4,4-difluoro-octahydro-1H-isoindole hydrochloride.
Experimental Protocol (Proposed)
Step 1: Hydrogenation of cis-1,2,3,6-Tetrahydrophthalimide
-
To a solution of cis-1,2,3,6-tetrahydrophthalimide in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield cis-octahydro-1H-isoindole-1,3-dione.
Step 2: Fluorination of cis-Octahydro-1H-isoindole-1,3-dione
-
Dissolve cis-octahydro-1H-isoindole-1,3-dione in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4,4-difluoro-octahydro-1H-isoindole-1,3-dione.
Step 3: Reduction of 4,4-Difluoro-octahydro-1H-isoindole-1,3-dione
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) or a solution of borane-tetrahydrofuran complex (BH₃·THF) in anhydrous tetrahydrofuran (THF).
-
Add a solution of 4,4-difluoro-octahydro-1H-isoindole-1,3-dione in anhydrous THF dropwise to the reducing agent at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup for LiAlH₄) or by the addition of methanol followed by hydrochloric acid for the borane reduction.
-
Filter the resulting precipitate and wash with THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4,4-difluoro-octahydro-1H-isoindole.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude 4,4-difluoro-octahydro-1H-isoindole in a minimal amount of a suitable solvent such as diethyl ether or methanol.
-
Add a solution of hydrogen chloride (e.g., 2 M in diethyl ether or a solution in isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4,4-difluoro-octahydro-1H-isoindole hydrochloride.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure and data from similar compounds.[6][7][8]
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the saturated bicyclic system and the presence of fluorine. The protons on the carbons adjacent to the nitrogen will appear as multiplets in the 2.5-3.5 ppm range. The protons on the carbons adjacent to the CF₂ group will also be multiplets and may show coupling to fluorine. The remaining methylene protons will appear as a series of overlapping multiplets in the 1.5-2.5 ppm range.
-
¹³C NMR: The carbon attached to the two fluorine atoms (C4) is expected to appear as a triplet (due to C-F coupling) in the 115-125 ppm range. The carbons adjacent to the nitrogen will appear in the 40-50 ppm range. The remaining carbons of the cyclohexane ring will appear in the 20-40 ppm range.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.
-
Mass Spectrometry (ESI-MS): The mass spectrum of the free base is expected to show a molecular ion peak [M+H]⁺ at m/z 162.11.
Safety and Handling
Specific safety data for 4,4-difluoro-octahydro-1H-isoindole hydrochloride is not available. However, based on the safety information for similar chemical compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[9][10] Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields.[9][11]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[11]
-
In case of eye contact: Rinse cautiously with water for several minutes.[11]
-
If inhaled: Move the person into fresh air.[10]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[10] In all cases of exposure, seek medical attention.[10][11]
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]
Potential Applications in Drug Development
The 4,4-difluoro-octahydro-1H-isoindole scaffold is a promising starting point for the design of novel therapeutic agents. The introduction of the gem-difluoro group can block a potential site of metabolism, thereby increasing the half-life of the molecule in vivo. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the basicity of the nitrogen atom, which can be critical for optimizing binding to a target protein and for improving oral bioavailability.
This scaffold could be explored for its activity against a variety of targets, including but not limited to:
-
G-protein coupled receptors (GPCRs): The rigid, three-dimensional structure of the octahydroisoindole core is well-suited for interaction with the binding pockets of many GPCRs.
-
Ion channels: The modulation of the pKa and lipophilicity by the fluorine atoms could be beneficial for designing selective ion channel modulators.
-
Enzymes: The scaffold can be further functionalized to incorporate pharmacophores that interact with the active sites of various enzymes.
Conclusion
4,4-difluoro-octahydro-1H-isoindole hydrochloride represents a valuable, yet underexplored, chemical entity for drug discovery. This technical guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications. The strategic incorporation of fluorine into the octahydro-1H-isoindole scaffold offers a promising avenue for the development of novel therapeutics with enhanced properties. It is hoped that this guide will stimulate further research into the synthesis and biological evaluation of this and related fluorinated heterocyclic compounds.
References
- Bruker. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz.
- (n.d.). 40-Supporting informationRNP-1107-701.
- (n.d.). MSDS. SDS-125757-1.
-
RSC. (n.d.). Electronic Supplementary Information Divergent Synthesis of Indoles, Oxindoles, Isocoumarins and Isoquinolinones by General Pd-C. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0304452). Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). 4,4-difluoro-octahydro-1H-isoindole. Retrieved from [Link]
- (n.d.). NO. 7 - Safety Data Sheet.
- Merck Millipore. (2024, October 20). SAFETY DATA SHEET.
- PECO Sales. (2010, October 20). Material Safety Data Sheet.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Chemwatch. (n.d.). GHS SDS in English (European) 4000-45.
- Kuznetsova, S. A., Gak, A. S., Nelyubina, Y. V., Larionov, V. A., Li, H., North, M., ... & Belokon, Y. N. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124-1134.
- (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Journal of the Serbian Chemical Society, 79(11), 1329-1336.
-
Organic Chemistry Portal. (n.d.). Isoindole synthesis. Retrieved from [Link]
- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- O'Hagan, D. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 243-261.
-
PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Indole, octahydro-. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
Sources
- 1. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. appretech.com [appretech.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoindole synthesis [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. np-mrd.org [np-mrd.org]
- 9. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pecosales.com [pecosales.com]
